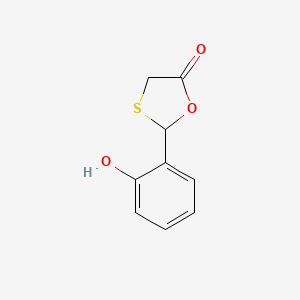
LICHROLUT EN, 40-120 MYM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LICHROLUT EN, 40-120 MYM is a solid-phase extraction (SPE) product designed for reliable and rapid extraction of analytes from complex samples. It is particularly well-suited for environmental analysis, where highly contaminated samples or very polar organic compounds need to be analyzed. The sorbent used in LICHROLUT EN is an ethyl vinyl benzene divinyl benzene polymer, which offers a high specific surface area and excellent adsorption capacity for polar organic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The sorbent in LICHROLUT EN is synthesized through the polymerization of ethyl vinyl benzene and divinyl benzene. The polymerization process involves the use of initiators and specific reaction conditions to achieve the desired particle size distribution and surface properties. The resulting polymer is then processed to create irregularly shaped particles with a size distribution of 40-120 micrometers .
Industrial Production Methods: In industrial settings, the production of LICHROLUT EN involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The polymer is then subjected to various purification and processing steps to ensure uniformity and high purity. The final product is packed into cartridges for use in solid-phase extraction applications .
Chemical Reactions Analysis
Types of Reactions: LICHROLUT EN undergoes various types of interactions with analytes, including hydrophobic interactions (Van-der-Waals forces), polar interactions (hydrogen bonding, dipole-dipole forces), and ion exchange interactions. These interactions are reversible, allowing for the selective isolation and elution of target analytes .
Common Reagents and Conditions:
Hydrophobic Interactions: Non-polar solvents such as n-hexane and methylene chloride are commonly used.
Polar Interactions: Polar solvents like methanol and acetonitrile are employed.
Ion Exchange Interactions: Buffer solutions with varying pH levels are used to enhance ion exchange interactions
Major Products Formed: The major products formed during the extraction process are the isolated analytes, which can include environmental pollutants (e.g., pesticides, phenols), pharmaceuticals (e.g., antibiotics, caffeine), and other organic compounds .
Scientific Research Applications
LICHROLUT EN is widely used in various scientific research applications due to its high capacity and versatility:
Environmental Analysis: Extraction of pollutants such as fungicides, herbicides, phenols, and pesticides from water and soil samples.
Pharmaceutical Analysis: Isolation of drugs and their metabolites from biological fluids such as serum, plasma, and urine.
Food and Beverage Analysis: Extraction of dyes, essential oils, organic acids, vitamins, and surfactants from food and beverage samples.
Trace Analysis: Ideal for trace analysis of polar compounds in various matrices, including aqueous buffers and environmental samples.
Mechanism of Action
The mechanism of action of LICHROLUT EN involves strong but reversible interactions between the analyte and the surface of the stationary phase. These interactions allow for the selective isolation of target analytes from complex samples. The high specific surface area of the sorbent enhances its adsorption capacity, making it effective for trace analysis and the extraction of polar organic substances .
Comparison with Similar Compounds
LICHROLUT RP-18: A non-polar sorbent used for the extraction of non-polar analytes.
LICHROLUT Si: A polar sorbent used for the extraction of polar analytes.
LICHROLUT CN: A polar sorbent with cyano functional groups for specific interactions.
LICHROLUT SCX: A strong cation exchange sorbent for the extraction of cationic analytes
Uniqueness of LICHROLUT EN: LICHROLUT EN stands out due to its mixed polarity copolymer, which provides both polar and non-polar interaction sites. This makes it highly versatile for the extraction of mixed polar analytes. Additionally, its extremely high surface area and stability across a wide pH range (pH 1 to pH 13) further enhance its performance in various applications .
Properties
CAS No. |
165039-45-2 |
|---|---|
Molecular Formula |
C4H3FN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




